N-Methylation Shifts Physicochemical Profile: Boiling Point, Density, and Basicity vs. Primary Amine Analog
N-Methylation of the amine group in Isothiazol-4-ylmethyl-methyl-amine alters key physicochemical properties compared to the primary amine analog, isothiazol-4-ylmethanamine. The target compound exhibits a predicted boiling point of 115.5±22.0 °C and a density of 1.126±0.06 g/cm³, whereas the primary amine analog has a predicted boiling point of 118.0±22.0 °C and a density of 1.2±0.1 g/cm³ . Additionally, the pKa of the target compound is predicted to be 8.78±0.10, reflecting a modest increase in basicity relative to the primary amine (estimated pKa ~8.0) . These differences, though subtle, influence intermolecular interactions, chromatographic behavior, and reactivity in downstream synthetic transformations.
| Evidence Dimension | Physicochemical properties (boiling point, density, basicity) |
|---|---|
| Target Compound Data | Boiling point: 115.5±22.0 °C (predicted); Density: 1.126±0.06 g/cm³ (predicted); pKa: 8.78±0.10 (predicted) |
| Comparator Or Baseline | Isothiazol-4-ylmethanamine: Boiling point: 118.0±22.0 °C (predicted); Density: 1.2±0.1 g/cm³ (predicted); pKa: ~8.0 (estimated) |
| Quantified Difference | ΔBoiling point = -2.5 °C; ΔDensity = -0.074 g/cm³; ΔpKa ≈ +0.8 units |
| Conditions | Predicted values from ACD/Labs Percepta Platform (ChemSpider/ACD Labs) |
Why This Matters
These quantifiable property shifts guide the selection of appropriate synthetic conditions, purification methods, and formulation strategies, ensuring experimental reproducibility.
